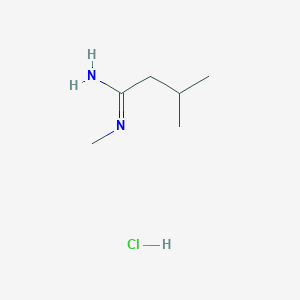

N,3-dimethylbutanimidamide hydrochloride

Description

Properties

IUPAC Name |

N',3-dimethylbutanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-5(2)4-6(7)8-3;/h5H,4H2,1-3H3,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJMFRWKHBAPIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation of N,3 Dimethylbutanimidamide Hydrochloride

Crystallographic Analysis and Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding a compound's properties. Crystallographic analysis provides definitive insights into the spatial coordinates of atoms, bond lengths, bond angles, and intermolecular interactions.

X-ray Diffraction Studies of N,3-Dimethylbutanimidamide Hydrochloride Salts

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unequivocal structure determination. For this compound, SC-XRD studies would be essential to determine its crystal system, space group, and unit cell dimensions. While specific crystallographic data for this compound is not publicly available, analogous studies on other hydrochloride salts provide a framework for the expected analysis. For instance, the analysis of other small molecule hydrochloride salts has revealed various crystal systems, from monoclinic to tetragonal. researchgate.netresearchgate.net The data obtained from such an analysis would be presented in a crystallographic data table.

Note: This table represents a template for the type of data that would be generated from an X-ray diffraction study. The values are currently undetermined due to the lack of specific experimental data for this compound.

Hydrogen Bonding Networks and Crystal Packing

In the solid state, molecules of this compound are expected to be interconnected through a network of hydrogen bonds. The protonated imidamide group and the chloride anion are key players in forming these networks. The N-H groups of the cation would act as hydrogen bond donors, while the chloride anion would serve as a primary hydrogen bond acceptor. These interactions govern the crystal packing and ultimately influence the compound's physical properties such as melting point and solubility. The study of hydrogen bond networks in similar protonated amine clusters has shown the formation of both linear and cyclic structures. rsc.orgmdpi.com

High-Resolution Spectroscopic Characterization for Conformational and Tautomeric Analysis

Spectroscopic techniques are invaluable for elucidating the structural details of molecules in both solid and solution phases.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (2D-NMR) for Complex Structural Assignment

2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound. These experiments would confirm the connectivity of atoms within the molecule and provide insights into its conformational dynamics in solution.

Note: This table is a predictive representation of the data that would be obtained from 2D-NMR analysis. Actual chemical shifts would need to be determined experimentally.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Isomerism

Fourier-transform infrared (FT-IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. ljmu.ac.uk For this compound, these techniques would be used to identify characteristic functional groups. The N-H stretching vibrations of the protonated imidamide would be expected in the range of 3300-3000 cm⁻¹. The C=N stretching vibration would also be a key diagnostic peak. The combination of FT-IR and Raman spectroscopy can provide a more complete vibrational analysis, as some modes may be more active in one technique than the other. nih.govresearchgate.net

Note: The wavenumbers are approximate and can be influenced by hydrogen bonding and the solid-state environment.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. waters.comnih.gov For this compound, HRMS would confirm its molecular formula (C6H14N2) by providing the exact mass of the protonated molecular ion [M+H]⁺. Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation patterns of the molecule, which can be used for structural confirmation and identification in complex mixtures.

Note: The calculated m/z is based on the elemental composition. The measured m/z would be obtained from HRMS analysis.

Computational and Theoretical Chemistry Studies of N,3 Dimethylbutanimidamide Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecular system. These methods allow for a detailed analysis of the electron distribution and its implications for chemical reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. By applying DFT with a suitable basis set, such as B3LYP/6-31G(d,p), the optimized geometry of N,3-dimethylbutanimidamide hydrochloride in its ground state can be predicted. This provides key information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

Table 1: Predicted Ground State Geometrical Parameters of N,3-Dimethylbutanimidamide Cation from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C=N Bond Length (Å) | 1.30 |

| C-N Single Bond Length (Å) | 1.35 |

| N-H Bond Length (Å) | 1.02 |

| C-C (isobutyl) Bond Lengths (Å) | 1.52 - 1.54 |

| C-N-C Bond Angle (°) | 120 |

Note: These are hypothetical values based on theoretical principles for a molecule of this nature.

Molecular Orbital Analysis and Frontier Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is anticipated to be localized on the nitrogen atoms of the imidamide group, reflecting their electron-donating character. The LUMO is likely to be distributed over the carbon-nitrogen backbone, indicating the regions susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Frontier Orbital Energies for N,3-Dimethylbutanimidamide Cation

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: These are hypothetical values based on theoretical principles for a molecule of this nature.

Electrostatic Potential Surface and Charge Distribution Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The MEP map displays regions of positive and negative electrostatic potential.

In this compound, the region around the positively charged imidamide group, particularly the N-H protons, is expected to show a strong positive electrostatic potential (colored blue in a typical MEP map). This indicates a propensity to interact with nucleophiles or solvent molecules with lone pairs. The alkyl portions of the molecule will exhibit a more neutral potential. The chloride counter-ion would carry the negative charge.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

Gas-Phase and Solution-Phase Conformational Analysis

The 3-methylbutyl group attached to the imidamide core can adopt several conformations due to rotation around its single bonds. MD simulations can explore the potential energy surface to identify the most stable conformers in both the gas phase and in solution.

In the gas phase, the lowest energy conformer will be determined by a balance of steric and electronic effects. In a solution phase, the presence of solvent molecules will influence the conformational preferences. For instance, in a polar solvent like water, conformations that allow for better solvation of the charged imidamide group will be favored. The bulky tert-butyl-like end of the side chain will likely favor conformations that minimize steric hindrance.

Intermolecular Interactions with Solvent Molecules

MD simulations are particularly useful for studying the interactions between a solute and solvent molecules. For this compound dissolved in a polar protic solvent such as water, strong hydrogen bonds are expected to form between the N-H protons of the imidamide group and the oxygen atoms of water molecules. The chloride ion will also be strongly solvated by water molecules.

The non-polar 3-methylbutyl group will interact with water through weaker hydrophobic interactions, leading to a specific structuring of water molecules around this part of the solute. The analysis of radial distribution functions from the MD trajectory can quantify these interactions, providing information on the average distance and coordination number of solvent molecules around different parts of the solute.

Table 3: Predicted Intermolecular Interaction Data from MD Simulations in Water

| Interaction Type | Average Distance (Å) | Coordination Number |

|---|---|---|

| N-H···OH₂ | 1.8 | 2 |

Note: These are hypothetical values based on theoretical principles for a molecule of this nature.

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and understand the reactivity of molecules like this compound. By modeling the electronic structure and energetic landscape of the compound, insights into its behavior in chemical reactions can be gained.

The acid-base properties of the amidine functional group are critical to its chemical behavior. The protonated form, the amidinium ion, is stabilized by resonance, making amidines significantly more basic than amides. wikipedia.orgsemanticscholar.org Theoretical calculations are essential for quantifying this basicity by predicting the pKa value.

A robust computational protocol for calculating the pKa of amidines involves the use of Density Functional Theory (DFT). usp.br High-accuracy predictions can be achieved by combining an implicit solvation model with the inclusion of explicit water molecules to model the direct hydrogen-bonding interactions at the protonation site. usp.brnih.gov

Methodology:

Quantum Chemical Method: DFT functionals such as M06-2X or MN15 have shown high reliability for pKa calculations of amidines. usp.br

Basis Set: Pople-style basis sets like 6-31+G(d,p) or 6-311++G(d,p) are commonly used to provide a good balance between accuracy and computational cost. usp.br

Solvation Model: The SMD (Solvation Model based on Density) implicit solvation model is effective for aqueous solutions. usp.br To refine accuracy, one or two explicit water molecules are often included in the calculation to model the microsolvation environment of the amidinium ion. usp.brnih.gov

Thermodynamic Cycle: The pKa is calculated from the Gibbs free energy of the deprotonation reaction in solution, often determined using a thermodynamic cycle.

A hypothetical study on this compound would calculate the Gibbs free energies of the protonated (amidinium) and neutral forms to predict its pKa. The results would typically be presented in a format similar to Table 1.

Table 1: Hypothetical Calculated pKa Values for this compound Using Various DFT Methods This table presents illustrative data for demonstration purposes, as specific experimental or calculated values for this compound are not currently available in the literature.

| Computational Method | Basis Set | Solvation Model | Calculated pKa |

| M06-2X | 6-31+G(d,p) | SMD (water) | 11.5 |

| M06-2X | 6-31+G(d,p) | SMD + 1 H₂O | 11.2 |

| MN15 | 6-311++G(d,p) | SMD (water) | 11.7 |

| MN15 | 6-311++G(d,p) | SMD + 1 H₂O | 11.4 |

The nitrogen atoms of the amidine group possess lone pairs of electrons, making them potential sites for the formation of adducts and complexes with Lewis acids or other electrophilic species. Computational studies can model these interactions to predict the geometry, stability, and electronic nature of the resulting complexes.

Methodology:

Geometry Optimization: The structures of N,3-dimethylbutanimidamide, the interacting species (e.g., a Lewis acid like BF₃), and the resulting adduct would be fully optimized using a DFT method, such as B3LYP or M06-2X, with an appropriate basis set (e.g., 6-311G). researchgate.net

Binding Energy Calculation: The strength of the interaction is quantified by calculating the binding energy (ΔE_bind). This is determined by subtracting the total energies of the isolated, optimized reactants from the total energy of the optimized adduct. Corrections for basis set superposition error (BSSE) are often applied to improve accuracy.

Analysis of Electronic Structure: Further analysis using techniques like Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) can provide insights into the nature of the bonding within the complex, such as the degree of charge transfer.

Table 2 illustrates the type of data that would be generated from a computational study on the formation of an adduct between N,3-dimethylbutanimidamide and boron trifluoride.

Table 2: Hypothetical Energetic Data for the Formation of a N,3-Dimethylbutanimidamide Adduct with Boron Trifluoride (BF₃) This table presents illustrative data for demonstration purposes.

| Property | Value (kcal/mol) |

| Electronic Energy of Adduct | -850.5 |

| Electronic Energy of Reactants | -849.8 |

| Raw Binding Energy (ΔE) | -439.1 |

| BSSE Correction | +3.5 |

| Corrected Binding Energy (ΔE_corr) | -435.6 |

Theoretical modeling is a powerful tool for elucidating the mechanisms of reactions involving amidines. nih.govacs.org By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated energy barriers (activation energies), which govern the reaction rate and selectivity. nih.gov

For instance, a computational study could investigate the hydrolysis of N,3-dimethylbutanimidamide or its reaction with an electrophile. researchgate.net Such studies are crucial for understanding the compound's stability and reactivity profile.

Methodology:

Reactant and Product Optimization: The first step is to calculate the optimized geometries of the reactants and products.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure (a first-order saddle point on the potential energy surface) connecting the reactants and products. Common DFT functionals for mechanistic studies include M06-2X, which is known for its good performance in calculating reaction barriers. nih.govnih.gov

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products should have all real frequencies, while a transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the located transition state correctly connects the desired reactants and products.

Table 3 provides a hypothetical reaction energy profile for a nucleophilic attack on the carbon atom of the N,3-dimethylbutanimidamide functional group.

Table 3: Hypothetical Energy Profile for a Reaction Pathway of N,3-Dimethylbutanimidamide This table presents illustrative data for demonstration purposes. Energies are relative to the reactants.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | N,3-dimethylbutanimidamide + Nucleophile | 0.0 |

| TS1 | Transition State for Nucleophilic Attack | +22.5 |

| Intermediate | Tetrahedral Intermediate | +5.7 |

| TS2 | Transition State for Leaving Group Departure | +18.9 |

| Products | Final Products | -10.2 |

This type of detailed computational analysis, while not yet published for this compound specifically, represents a clear and valuable path forward for characterizing its fundamental chemical properties.

Reactivity and Mechanistic Studies of this compound in Chemical Transformations

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of available information regarding the chemical compound this compound. Extensive searches did not yield any specific data on its reactivity, mechanistic studies, or applications in chemical transformations as outlined in the requested article structure.

The performed searches for the role of this compound in nucleophilic acyl substitution reactions, its application as a non-nucleophilic base, its participation in condensation reactions, its use as a ligand precursor for transition metal catalysis, or its involvement in organocatalysis did not provide any relevant results for this specific compound.

While the broader classes of compounds such as amines, amides, and other imidamide scaffolds are known to participate in a wide range of chemical reactions, no studies specifically detailing the synthesis, reactivity, or catalytic utility of this compound could be located.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the "Reactivity and Mechanistic Studies of this compound in Chemical Transformations" as per the requested outline due to the absence of published research on this particular molecule.

Information regarding "this compound" is not available in the public domain, preventing the creation of the requested article.

A thorough search of scientific literature and chemical databases has revealed a lack of specific public information on the chemical compound "this compound." Consequently, the detailed article focusing on its reactivity, mechanistic studies, and thermodynamic properties as requested cannot be generated.

The search did not yield any specific studies or data pertaining to the role of this compound in metal-free catalysis. Furthermore, no information was found regarding its fundamental reaction kinetics, including rate law determination, activation parameters, or energy profiles. Similarly, there is no available data on equilibrium constant measurements for proton transfer reactions involving this specific compound.

Without any foundational research or published data on these topics for this compound, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline. The creation of such an article would require speculative and unsubstantiated information, which falls outside the scope of factual reporting.

Synthesis and Chemical Behavior of N,3 Dimethylbutanimidamide Hydrochloride Derivatives and Analogues

Design and Synthesis of N-Substituted Imidamide Derivatives

The synthesis of N,3-dimethylbutanimidamide hydrochloride and its N-substituted derivatives can be approached through several established methods for amidine formation. A common and effective route is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate hydrochloride salt, followed by reaction with an amine to yield the desired amidine hydrochloride.

For the parent compound, 3-methylbutanenitrile would be the starting material. Reaction with an alcohol (e.g., ethanol) in the presence of hydrogen chloride gas generates the corresponding ethyl 3-methylbutanimidate hydrochloride. Subsequent treatment of this Pinner salt with methylamine would yield this compound.

Modification at the imine nitrogen of the N,3-dimethylbutanimidamide core can be achieved by employing different primary or secondary amines in the final step of a Pinner-type synthesis or through direct N-alkylation or N-arylation of a pre-formed amidine. The direct addition of amines to nitriles, often facilitated by Lewis acids or strong bases, provides another pathway to N-substituted amidines. For instance, reacting 3-methylbutanenitrile with a range of primary amines in the presence of a suitable catalyst can produce a library of N-substituted derivatives.

A representative synthesis of N-substituted amidines from nitriles and amines is outlined below:

| Entry | Amine | Catalyst/Conditions | Product | Yield (%) |

| 1 | Aniline | CuCl, Cs2CO3, 2,2'-bipyridine, O2, TFE, 100 °C | N-phenyl-3-methylbutanimidamide | Good to Excellent |

| 2 | Benzylamine | n-BuLi, THF | N-benzyl-3-methylbutanimidamide | High |

| 3 | Cyclohexylamine | Ytterbium amide | N-cyclohexyl-3-methylbutanimidamide | Moderate |

This table presents hypothetical data based on analogous reactions reported in the literature for the synthesis of N-substituted amidines.

Introducing substituents on the alkyl chain of this compound requires starting with appropriately functionalized nitriles. For example, beginning with a substituted 3-methylbutanenitrile derivative allows for the incorporation of various functional groups onto the butanimidamide backbone. The synthesis would follow a similar Pinner reaction sequence.

Alternatively, for certain positions on the alkyl chain, post-synthetic modification might be possible, although this is often more challenging due to the potential for side reactions with the reactive amidine functionality. The choice of synthetic strategy would depend on the desired location and nature of the substituent.

Exploration of Imidamide Analogues with Modified Backbones

The imidamide moiety is a valuable synthon for the construction of nitrogen-containing heterocycles. Cyclization reactions can be employed to form various ring systems, leading to a diverse range of analogues with modified backbones.

Imidazolines and pyrimidines are two important classes of heterocycles that can be synthesized from amidine precursors.

Imidazoline Synthesis: 2-Imidazolines can be prepared through the cyclization of N-acyl amidines or by the reaction of amidines with 1,2-dihaloalkanes. For instance, acylation of N,3-dimethylbutanimidamide followed by a cyclization-dehydration step would yield a 1,2,4,5-tetrasubstituted imidazoline. Another approach involves the reaction of N,3-dimethylbutanimidamide with a 1,2-dicarbonyl compound, leading to the formation of an imidazoline ring. A one-pot synthesis of 2-imidazolines can be achieved by reacting an aldehyde with ethylenediamine in the presence of an oxidizing agent.

Pyrimidine Synthesis: Pyrimidines can be synthesized from amidines via condensation reactions with 1,3-dicarbonyl compounds or their equivalents. For example, the reaction of this compound with a β-diketone, such as acetylacetone, in the presence of a base would lead to the formation of a tetrahydropyrimidine, which can then be oxidized to the corresponding pyrimidine. A metal-free synthesis of pyrimidines from amidines and α,β-unsaturated ketones has been reported, proceeding through a [3 + 3] annulation followed by photo-oxidation rsc.orgorganic-chemistry.org.

A general scheme for pyrimidine synthesis is as follows:

| Amidine Reactant | 1,3-Dielectrophile | Conditions | Product | Yield (%) |

| N,3-dimethylbutanimidamide | Acetylacetone | Base (e.g., NaOEt), EtOH, reflux | 2,4-dimethyl-6-(isobutyl)-pyrimidine | Moderate to Good |

| N,3-dimethylbutanimidamide | Diethyl malonate | Strong base (e.g., NaH), THF, reflux | 4,6-dihydroxy-2-(isobutyl)-pyrimidine | Moderate |

| Benzamidine | Chalcone | Eosin Y, visible light, air | 2,4,6-triphenylpyrimidine | 85 |

This table includes a specific literature example and hypothetical data for the target compound based on known reactivity.

The imidamide functional group can be incorporated into a variety of other heterocyclic rings through different synthetic strategies. For example, amidines are known to react with various reagents to form triazines. The Pinner triazine synthesis describes the reaction of aryl amidines with phosgene to produce 2-hydroxy-4,6-diaryl-s-triazines. More contemporary methods involve the acceptorless dehydrogenative one-pot synthesis of triazines from primary alcohols and amidines using a platinum nanoparticle catalyst. rsc.org

Furthermore, amidines can serve as precursors for the synthesis of other nitrogen-containing heterocycles such as quinazolines and benzimidazoles through transition-metal-catalyzed C-H activation and annulation reactions. The specific heterocyclic system formed depends on the co-reactant and the reaction conditions employed.

Comparative Reactivity and Structure-Reactivity Relationship Studies

The reactivity of this compound and its derivatives is largely dictated by the electronic and steric properties of the substituents on the amidine core. The basicity of the amidine is a key factor influencing its nucleophilicity and its ability to participate in various reactions.

Structure-reactivity relationship studies on analogous amidine systems have shown that electron-donating groups on the nitrogen atoms or the carbon backbone generally increase the basicity and nucleophilicity of the amidine. Conversely, electron-withdrawing groups decrease its reactivity.

A comparative study of cyclic versus acyclic amidines has revealed significant differences in their reactivity. For instance, acyclic acetamidines are cleaved by carbon disulfide at room temperature, whereas cyclic amidines react to form a different product involving C-H activation. xjtlu.edu.cn This difference in reactivity is attributed to the conformational constraints imposed by the ring system in cyclic amidines. In the context of N,3-dimethylbutanimidamide, being an acyclic amidine, its reactivity would be expected to be more in line with other acyclic analogues.

The steric hindrance around the amidine functional group also plays a crucial role. Bulky substituents on the nitrogen atoms or on the α-carbon of the alkyl chain can hinder the approach of reactants, thereby slowing down reaction rates. For N,3-dimethylbutanimidamide, the isobutyl group provides a moderate level of steric bulk that would influence its reactivity profile compared to less hindered aliphatic amidines.

Influence of Steric and Electronic Effects on Imidamide Functionality

The reactivity and stability of the imidamide functional group in compounds like this compound are significantly influenced by steric and electronic effects. These factors dictate the accessibility of the lone pairs on the nitrogen atoms and the electrophilicity of the carbon atom within the functional group.

Steric Effects:

The spatial arrangement of substituents around the imidamide core can hinder the approach of reactants, thereby affecting reaction rates. In the case of N,3-dimethylbutanimidamide, the presence of a neopentyl-like group (3,3-dimethylbutyl) would introduce significant steric bulk. This bulk can shield the imidamide from nucleophilic attack or protonation, potentially slowing down hydrolysis and other reactions. The size and conformation of substituents can also influence the tautomeric equilibrium between the two nitrogen atoms of the amidine group.

An analysis of related systems shows that increasing steric hindrance can enhance the stereoselectivity of reactions. For instance, in certain catalytic processes, bulky substituents on the ligand framework can direct the approach of substrates, leading to a preferred stereochemical outcome mdpi.com. This principle can be extrapolated to reactions involving derivatives of N,3-dimethylbutanimidamide, where the bulky 3,3-dimethylbutyl group could play a role in directing chemical transformations.

Electronic Effects:

The electronic nature of substituents attached to the imidamide group modifies its reactivity by altering the electron density distribution. Electron-donating groups increase the basicity of the nitrogen atoms, making them more susceptible to protonation and alkylation. Conversely, electron-withdrawing groups decrease the basicity of the nitrogens and increase the electrophilicity of the carbon atom, making it more prone to nucleophilic attack.

The following interactive table summarizes the expected influence of different types of substituents on the imidamide functionality, drawing parallels from related chemical systems.

| Substituent Type | Expected Electronic Effect on Imidamide Nitrogen | Expected Steric Effect | Overall Impact on Reactivity |

| Small Alkyl Groups (e.g., Methyl) | Electron-donating (inductive effect) | Minimal | Increased basicity, moderate reactivity |

| Bulky Alkyl Groups (e.g., tert-Butyl) | Electron-donating (inductive effect) | Significant | Increased basicity, sterically hindered reactivity |

| Aryl Groups | Can be electron-donating or -withdrawing (resonance and inductive effects) | Moderate to significant | Modulated basicity and electrophilicity of the carbon |

| Electron-Withdrawing Groups (e.g., Nitro, Cyano) | Electron-withdrawing | Varies | Decreased basicity, increased carbon electrophilicity |

These principles are fundamental to understanding and predicting the chemical behavior of this compound and its derivatives.

Quantitative Structure-Reactivity Relationships for Amidines

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their observed reactivity. For amidines, QSRR studies can provide valuable insights into how changes in molecular structure affect their chemical properties, such as basicity, reaction rates, and binding affinities. These models often use physicochemical parameters like Hammett constants (σ), Taft steric parameters (Es), and molar refractivity (MR) to quantify electronic and steric effects.

While specific QSRR studies on this compound are not available, research on other amidine derivatives has demonstrated the utility of this approach. For example, QSRR models have been successfully applied to understand the inhibition of enzymes like trypsin by amidine-containing compounds nih.gov. These studies often reveal that a combination of electronic and steric factors governs the biological activity.

The development of a QSRR model for a series of N,3-dimethylbutanimidamide analogues would involve synthesizing a library of derivatives with varying substituents and measuring a specific reactivity parameter for each. The data would then be statistically analyzed to derive a mathematical equation that relates the structural parameters to the observed reactivity.

Hypothetical QSRR Data for Amidine Derivatives:

The table below presents hypothetical data to illustrate the type of information that would be used in a QSRR study of amidine basicity (pKa).

| Amidine Derivative | Hammett Constant (σ) of Substituent | Taft Steric Parameter (Es) of Substituent | Observed pKa |

| Analogue 1 (Electron-donating, small) | -0.17 | -0.07 | 11.5 |

| Analogue 2 (Electron-withdrawing, small) | 0.78 | -0.07 | 9.2 |

| Analogue 3 (Electron-donating, bulky) | -0.17 | -1.54 | 11.2 |

| Analogue 4 (Electron-withdrawing, bulky) | 0.78 | -1.54 | 8.9 |

From such data, a regression analysis could yield an equation of the form:

pKa = c₀ + c₁σ + c₂Es

where c₀, c₁, and c₂ are constants determined from the analysis. Such an equation would allow for the prediction of the pKa for new amidine derivatives based on the electronic and steric parameters of their substituents. This approach is invaluable for the rational design of new molecules with desired chemical properties. Machine learning techniques are also increasingly being used to build more complex and predictive QSAR models for various chemical systems, including amide derivatives frontiersin.org.

Advanced Analytical Methodologies for N,3 Dimethylbutanimidamide Hydrochloride

Chromatographic Separation and Quantification Techniques

Chromatography is an indispensable tool in pharmaceutical analysis, enabling the separation, identification, and quantification of a target compound from its impurities and byproducts. For N,3-dimethylbutanimidamide hydrochloride, both high-performance liquid chromatography and gas chromatography are pivotal.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. The development of a robust HPLC method is critical for separating the active pharmaceutical ingredient (API) from any process-related impurities or degradation products.

A typical method development strategy involves a reversed-phase approach, which is well-suited for polar compounds like hydrochloride salts. The process begins with the selection of an appropriate stationary phase, most commonly a C18 column, known for its versatility and stability. researchgate.netresearchgate.net The mobile phase composition is then optimized to achieve efficient separation. A common starting point is a gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like acetic acid) and an organic solvent such as acetonitrile or methanol. researchgate.net The pH of the aqueous phase is a critical parameter that can be adjusted to ensure the analyte is in a single ionic form, thereby improving peak shape and retention time reproducibility.

Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. researchgate.net Method validation is conducted according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size researchgate.netresearchgate.net |

| Mobile Phase A | 0.1% Acetic Acid in Water researchgate.net |

| Mobile Phase B | Acetonitrile researchgate.net |

| Gradient | 0-2 min (5% B), 2-15 min (5-95% B), 15-20 min (95% B), 20-25 min (5% B) |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | To be determined by λmax scan |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A / Water |

Gas Chromatography (GC) is an essential technique for the detection and quantification of volatile impurities and residual solvents that may be present in the this compound sample. These volatile compounds can originate from the synthetic route or subsequent purification steps.

Due to the non-volatile nature of the hydrochloride salt, direct injection is often not feasible. A common approach is headspace GC (HS-GC), where the sample is heated in a sealed vial to partition volatile analytes into the gas phase (headspace), which is then injected into the GC system. researchgate.netijpsonline.com For amine hydrochloride salts, it is often necessary to deprotonate the salt to its more volatile free base form. This can be achieved by dissolving the sample in a high-boiling point solvent containing a base, such as dimethyl sulfoxide (DMSO) with imidazole. researchgate.netijpsonline.com

The chromatographic separation is typically achieved on a polar capillary column, such as a DB-624 or a specialized amine-specific column (e.g., PoraPLOT Amines), which provides good resolution for volatile amines. researchgate.net A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds, while a Nitrogen-Phosphorus Detector (NPD) can offer enhanced selectivity for nitrogen-containing compounds. researchgate.net The method is validated for specificity, sensitivity, linearity, and accuracy to ensure reliable process monitoring and quality control. nih.gov

Table 2: Example Headspace GC Parameters for Volatile Impurity Analysis

| Parameter | Condition |

|---|---|

| Instrument | Headspace Gas Chromatograph with FID |

| Column | DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness ijpsonline.com |

| Carrier Gas | Nitrogen or Helium at 1.0 mL/min ijpsonline.com |

| Oven Program | Initial 40°C for 10 min, ramp at 40°C/min to 240°C, hold for 5 min ijpsonline.com |

| Injector Temperature | 200 °C ijpsonline.com |

| Detector Temperature | 250 °C (FID) ijpsonline.com |

| Headspace Vial Temp. | 100 °C ijpsonline.com |

| Headspace Incubation Time | 20 min ijpsonline.com |

| Diluent | Dimethyl sulfoxide (DMSO) with Imidazole researchgate.netijpsonline.com |

If this compound possesses a chiral center, assessing its enantiomeric purity is a critical regulatory requirement, as different enantiomers can exhibit distinct pharmacological activities. nih.gov Chiral chromatography, particularly chiral HPLC, is the definitive method for separating and quantifying enantiomers. nih.gov

Enantioseparation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are widely used and effective for a broad range of compounds. nih.govnih.gov The selection of the appropriate CSP and mobile phase is determined through a screening process. Mobile phases in chiral chromatography can be run in normal-phase (e.g., hexane/alcohol mixtures), reversed-phase, or polar organic modes. nih.gov Supercritical Fluid Chromatography (SFC) with chiral columns is also a powerful, "greener" alternative that often provides faster and more efficient separations. nih.gov The goal is to develop a method that provides baseline resolution of the enantiomers, allowing for accurate quantification of the desired enantiomer and control of the unwanted one.

Spectrophotometric and Spectrofluorometric Assays for Chemical Detection

Spectrophotometric methods offer rapid and cost-effective alternatives for quantification and detection, particularly for in-process controls and concentration determination in solutions.

UV-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for determining the concentration of an analyte in a solution. nih.gov The method is based on the principle of Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

To develop a quantitative method, a solution of this compound is scanned across the UV-Vis spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax). nih.govjipbs.com This wavelength is then used for all subsequent measurements to ensure maximum sensitivity. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. jipbs.com The linearity of this curve, typically assessed by the correlation coefficient (R²), confirms the concentration range over which the method is accurate. nih.govjipbs.com The validated method can then be used for the routine analysis of sample solutions.

Table 3: Typical Validation Summary for a UV-Vis Spectrophotometric Method

| Validation Parameter | Typical Result |

|---|---|

| Wavelength (λmax) | 283 nm (Example) nih.gov |

| Linearity Range | 5-40 µg/mL jipbs.com |

| Correlation Coefficient (R²) | > 0.999 nih.gov |

| Precision (%RSD) | < 2% nih.gov |

| Accuracy (% Recovery) | 98-102% nih.gov |

| Limit of Detection (LOD) | 0.42 µg/mL (Example) nih.gov |

| Limit of Quantification (LOQ) | 1.30 µg/mL (Example) nih.gov |

For compounds that lack a strong chromophore or fluorophore, direct detection by UV-Vis or fluorescence spectroscopy can be challenging due to low sensitivity. In such cases, derivatization is employed to chemically modify the analyte, attaching a molecule that imparts strong UV-absorbing or fluorescent properties. rsc.orgnih.gov Since amidine functional groups can be challenging to derivatize directly, methods often target the amine-like nitrogen atoms within the structure.

Pre-column derivatization is commonly used in conjunction with HPLC. mdpi.com A derivatizing reagent is added to the sample before injection into the chromatograph. A variety of reagents are available for targeting amine groups, including dansyl chloride (DNS-Cl), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). mdpi.comnih.govresearchgate.net The choice of reagent depends on the desired detection method (UV or fluorescence) and the reactivity with the analyte. nih.gov For instance, NBD-Cl reacts with primary and secondary amines to produce highly fluorescent derivatives, significantly lowering detection limits when using a fluorescence detector (FLD). mdpi.comnih.gov The reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure a complete and reproducible derivatization reaction. mdpi.com

Table 4: Comparison of Common Derivatization Reagents for Amine-Containing Compounds

| Reagent | Target Group | Detection Method | Advantages |

|---|---|---|---|

| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines | HPLC-UV or FLD | Good stability of derivatives, reacts with both primary and secondary amines. nih.govresearchgate.net |

| o-Phthaldialdehyde (OPA) | Primary Amines | HPLC-FLD | Fast reaction, versatile fluorogenic reagent. nih.govnih.gov |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | HPLC-UV or FLD | Forms stable derivatives, useful in acidic conditions. rsc.orgnih.gov |

| 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Primary & Secondary Amines | HPLC-FLD | Produces highly fluorescent derivatives, enhancing sensitivity. mdpi.comnih.gov |

Electrochemical Methods for this compound Analysis

Potentiometric Titrations for Accurate Acid-Base Characterization:There is no available data on the acid-base properties, pKa values, or titration curves determined through potentiometric methods for this compound.

Without foundational research data, any attempt to generate content for the specified sections would be speculative and would not meet the required standards of scientific accuracy and detail. Further research and publication in the field of analytical chemistry would be necessary to provide the information requested.

Future Directions and Interdisciplinary Research Prospects

Integration with Flow Chemistry and Automated Synthesis

The fields of flow chemistry and automated synthesis are revolutionizing the way chemical entities are produced, offering enhanced efficiency, safety, and control over reaction parameters. The integration of N,3-dimethylbutanimidamide hydrochloride synthesis into these platforms represents a logical and promising future direction.

Automated synthesis platforms, which can perform multiple reaction steps from reagent supply to purification and isolation, are particularly valuable for creating libraries of compounds for screening and development. nih.gov The synthesis of derivatives of a specific compound, such as this compound, could be greatly accelerated using such systems, which can operate continuously. nih.gov For instance, automated synthesizers have been successfully used to generate libraries of γ-lactams through multi-step sequences, demonstrating the capability of these systems to handle complex molecular architectures. nih.gov A similar approach could be envisioned for producing a range of imidamide compounds by varying the starting materials in an automated fashion.

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of compounds like this compound. This methodology allows for precise control over reaction conditions such as temperature, pressure, and reaction time, which can lead to higher yields and purities. The synthesis of amides, which are structurally related to imidiamides, has been a target for more efficient and sustainable methods, and flow chemistry presents a viable pathway. dst.gov.in

The potential for integrating the synthesis of this compound into automated flow systems is highlighted by the development of rapid iterative cross-coupling platforms. chemrxiv.org These systems have significantly reduced the time required for each reaction cycle, moving the field closer to the efficiency seen in automated peptide and oligonucleotide synthesis. chemrxiv.org

| Parameter | Batch Synthesis (Traditional) | Flow Chemistry & Automated Synthesis (Projected) |

| Reaction Time | Hours to days | Minutes to hours chemrxiv.orgcmu.edu |

| Scalability | Often challenging | More readily scalable |

| Process Control | Limited | High precision over temperature, pressure, mixing |

| Safety | Handling of large quantities of reagents | Smaller reaction volumes enhance safety |

| Reproducibility | Can be variable | High |

This table illustrates the projected advantages of applying flow chemistry and automated synthesis to the production of this compound based on general principles of these technologies.

Advanced Materials Science Applications (e.g., Polymerization Initiators, Curing Agents)

The molecular structure of this compound suggests potential applications in materials science, particularly in the realm of polymers. The presence of reactive functional groups could allow it to act as a monomer, a polymerization initiator, or a curing agent for resins.

Polymerization Initiators: The initiation of polymerization is a critical step in creating polymers with desired properties. While direct studies on this compound as an initiator are not available, research on related acrylamide (B121943) monomers provides a basis for speculation. For example, the polymerization of N,N-dimethylacrylamide (DMAA) has been achieved using various initiating systems, including those based on ruthenium complexes. cmu.edu These living radical polymerizations allow for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. cmu.edu It is conceivable that this compound or a derivative could be designed to initiate similar controlled polymerization processes. The concentration of the initiator can significantly impact the mechanical properties and polymerization kinetics of the resulting polymer. mdpi.com

Curing Agents: Curing agents are essential for cross-linking polymer chains to form robust, thermosetting materials. threebond.co.jpspecialchem.com Amine-based compounds are widely used as curing agents for epoxy resins. threebond.co.jpgoogle.com The reaction of the active hydrogens in an amine with epoxy groups leads to a cross-linked polymer network. threebond.co.jp Given the nitrogen-containing structure of this compound, its potential as a curing agent or as a precursor to one warrants investigation. Modified amines are often used to achieve specific properties such as faster cure speeds, improved chemical resistance, and better performance under adverse conditions. evonik.com The development of novel curing agents is an active area of research, with a focus on improving properties like rapid hardness development and flexibility in coatings. google.com

| Potential Role | Relevant Functional Groups | Projected Polymer System | Key Research Question |

| Polymerization Initiator | Imidamide, potential for radical generation | Vinyl monomers (e.g., acrylates, acrylamides) | Can it efficiently initiate controlled/living polymerization? |

| Curing Agent | Amine-like reactivity | Epoxy resins, Isocyanates specialchem.com | What are the curing kinetics and final properties of the cross-linked material? |

| Monomer | Unsaturated derivatives | Copolymers with functional properties | Can it be copolymerized to introduce specific functionalities (e.g., pH-responsiveness)? sigmaaldrich.com |

This table outlines potential materials science applications for this compound and the key scientific questions to be addressed.

Green Synthesis and Sustainable Production of Imidamide Compounds

The principles of green chemistry are increasingly guiding the development of new chemical processes, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. The sustainable production of imidamide compounds, including this compound, is a critical area for future research.

Traditional methods for creating amide bonds, a key step in many syntheses, often involve harsh conditions and generate significant waste. dst.gov.inwhiterose.ac.uk Recent research has focused on developing more sustainable alternatives. One promising approach involves the use of photocatalysts, such as covalent organic frameworks (COFs), which can facilitate amide synthesis from alcohols under mild conditions using light. dst.gov.in This method offers high efficiency and the potential for catalyst recycling. dst.gov.in

Another avenue for green synthesis is the use of enzymatic methods. For example, Candida antarctica lipase (B570770) B has been used as a biocatalyst for the direct synthesis of amides in greener solvents, achieving excellent yields without the need for extensive purification. nih.gov Such enzymatic strategies could potentially be adapted for the synthesis of imidiamides.

The use of reusable catalysts, such as Brønsted acidic ionic liquids, also represents a sustainable approach to amide synthesis, allowing for the direct coupling of carboxylic acids and amines with minimal waste. researchgate.net Furthermore, reconsidering the choice of solvents is crucial, with water being an ideal green solvent for some reactions, as demonstrated in the synthesis of certain sulfonamides. researchgate.net

| Green Chemistry Principle | Application to Imidamide Synthesis | Potential Benefit | Reference Example |

| Catalysis | Use of recyclable photocatalysts (e.g., COFs) or biocatalysts (e.g., lipases). | Reduced catalyst waste, milder reaction conditions. | Sustainable amide synthesis using COF-based photocatalysts. dst.gov.in |

| Atom Economy | Direct coupling reactions that minimize by-products. | Higher efficiency and less waste. | Direct amide formation using diphenylsilane. researchgate.net |

| Safer Solvents | Replacement of hazardous organic solvents with water or green solvents like cyclopentyl methyl ether. | Reduced environmental impact and improved safety. | Enzymatic amide synthesis in a green solvent. nih.gov |

| Energy Efficiency | Reactions conducted at ambient temperature and pressure, possibly light-activated. | Lower energy consumption. | Red-light activated amide synthesis. dst.gov.in |

This table summarizes green chemistry approaches applicable to the synthesis of imidamide compounds, with examples from related amide synthesis.

Q & A

Q. What are the established synthetic routes for N,3-dimethylbutanimidamide hydrochloride, and how can reaction parameters be optimized for higher yields?

The compound is commonly synthesized via carbodiimide-mediated coupling reactions (e.g., using EDC hydrochloride) or microwave-assisted methods, which reduce reaction times and improve efficiency . Optimization involves adjusting catalyst concentration (e.g., stoichiometric ratios of carbodiimide to substrate), temperature (40–60°C for microwave synthesis), and solvent polarity (e.g., ethanol or DMF). Monitoring reaction progress via TLC or HPLC ensures intermediate stability and minimizes side reactions .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify backbone structure and substituent positions .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and detect impurities .

- Mass Spectrometry (MS) : ESI-MS for molecular weight confirmation and fragmentation pattern analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts or MS fragments) during characterization?

Cross-validation with complementary techniques is essential:

- X-ray Crystallography : Determines absolute configuration and resolves ambiguities in stereochemistry .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict NMR chemical shifts and vibrational spectra, aiding in peak assignment .

- Isotopic Labeling : Use deuterated analogs to trace hydrogen bonding or tautomeric forms that may alter spectral data .

Q. What experimental strategies minimize byproduct formation (e.g., dimerization or hydrolysis) during synthesis?

- Controlled Stoichiometry : Use a 1.2:1 molar ratio of carbodiimide to substrate to avoid excess reagent-induced side reactions .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent hydrolysis of intermediates .

- Real-Time Monitoring : Employ in situ FTIR or Raman spectroscopy to detect transient intermediates and adjust conditions dynamically .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility in biological assays?

- pH-Dependent Stability : The hydrochloride form enhances aqueous solubility (≥50 mg/mL in PBS pH 7.4) but may degrade under alkaline conditions. Stability studies via accelerated aging (40°C/75% RH) and HPLC tracking are recommended .

- Counterion Effects : Compare freebase vs. hydrochloride forms using DSC (differential scanning calorimetry) to assess melting points and hygroscopicity .

Methodological Considerations

Q. What protocols are recommended for handling air- or moisture-sensitive intermediates in the synthesis of this compound?

- Schlenk Techniques : Use double-manifold vacuum lines for reagent transfer and anhydrous solvents (e.g., THF distilled over Na/benzophenone) .

- Low-Temperature Quenching : Terminate reactions at −20°C to stabilize reactive intermediates before purification .

Q. How can researchers validate the biological activity of this compound in enzyme inhibition assays?

- Kinetic Assays : Measure IC values via fluorogenic substrates (e.g., for proteases) with negative controls (e.g., EDTA for metalloenzymes) .

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate potency and selectivity indices .

Data Interpretation and Reproducibility

Q. What are common pitfalls in reproducing synthetic yields reported in literature, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.